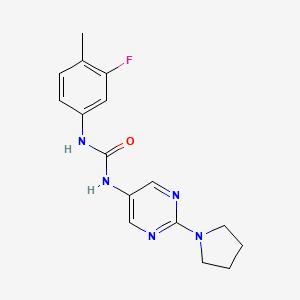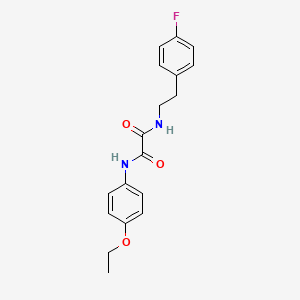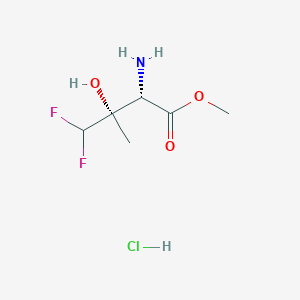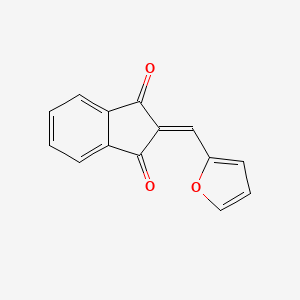
tert-Butilbis(prop-2-in-1-il)amina
Descripción general
Descripción
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, also known as MPA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has been used in scientific research for its unique properties.
Mecanismo De Acción
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine acts by binding to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting their activity, 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and reduced appetite. These effects are thought to be mediated by the increased release of dopamine and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. This allows for precise manipulation of neurotransmitter levels in the brain. However, one limitation of using 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine is its potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, including its potential therapeutic applications in the treatment of attention-deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the long-term effects of 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine use on the brain and behavior. Finally, the development of novel 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine analogs with improved selectivity and pharmacokinetic properties may lead to new insights into the role of dopamine and norepinephrine in brain function.
In conclusion, 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine is a potent stimulant that has been used in scientific research for its ability to selectively inhibit the uptake of dopamine and norepinephrine in the brain. Its unique properties make it a useful tool for studying the role of these neurotransmitters in various physiological processes. While there are limitations to its use, 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine holds promise for future research in the field of neuropsychopharmacology.
Aplicaciones Científicas De Investigación
Síntesis de propargil aminas
Las propargil aminas son una clase de compuestos con muchas propiedades farmacéuticas y biológicas . El compuesto “tert-Butilbis(prop-2-in-1-il)amina” se puede usar en la síntesis de propargil aminas . Este proceso es muy relevante debido al enfoque ecológico para sintetizar tales compuestos .
Tratamiento de trastornos neurodegenerativos
Los derivados de propargil amina como la pargilina, la rasagilina y la selegilina se usan contra trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer . Se encuentra que los efectos neuroprotectores de estos compuestos dependen del grupo propargil e independientes de la inhibición de la MAO-B .
Función antiapoptótica
Se encuentra que la deprenil (selegilina) tiene una función antiapoptótica , lo que la hace útil para el tratamiento sintomático y neuroprotector .
Inhibición de la monoamino oxidasa (MAO)
La pargilina (N-metil-N-propargilbencilamina) es un inhibidor de la monoamino oxidasa . Entre las dos isoformas de monoamino oxidasa (MAO), la MAO-B es responsable de enfermedades neurodegenerativas como la enfermedad de Alzheimer . La pargilina actúa como un fármaco inhibidor selectivo irreversible de la MAO-B .
Tratamiento de la diabetes tipo 1
Al ser un inhibidor de la MAO, la pargilina también se usa para tratar la diabetes tipo 1 , y las complicaciones cardiovasculares asociadas con ella .
Inhibición de la lisina-específica-desmetilasa-1 (LSD-1)
La pargilina también inhibe la lisina-específica-desmetilasa-1 (LSD-1) . Cuando se usa junto con el agente quimioterapéutico camptotecina, se encontró que la pargilina mejora la inhibición de la LSD-1 y resulta en senescencia inducida e inhibición del crecimiento de las células cancerosas .
Inhibición de la prolina-5-carboxilato reductasa-1 (PYCR1)
También se identificó que la pargilina tiene propiedades inhibitorias contra la prolina-5-carboxilato reductasa-1 (PYCR1) , por lo que es útil para los tratamientos contra el cáncer .
Tratamiento de la enfermedad de Parkinson
La rasagilina (N-metil-1-®-aminoindan) y la selegilina (N-[(2R)-1-fenilpropan-2-il]prop-2-in-1-amina) también son inhibidores de la MAO-B y se encuentra que son efectivos para el tratamiento de la enfermedad de Parkinson .
Propiedades
IUPAC Name |
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUSVRNZRQVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B2392336.png)

![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)




![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2392348.png)

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)


